molecular formula C22H26FN3O5S B12295167 N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide

N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide

Cat. No.: B12295167
M. Wt: 463.5 g/mol
InChI Key: VLAHUUGOOLLUEH-UHFFFAOYSA-N
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Description

N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide is a complex organic compound with a unique structure that includes a quinazoline core, a fluorine atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazoline Core: This is achieved through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound.

    Introduction of the Fluorine Atom: Fluorination is usually carried out using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Attachment of the Oxan-2-yl Group: This step involves the formation of an oxane ring through a nucleophilic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.

Properties

Molecular Formula

C22H26FN3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C22H26FN3O5S/c1-11(2)20-17-10-16(18-8-13(27)9-19(28)31-18)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)32(4,29)30/h5-7,11,13,16,18,27H,8-10H2,1-4H3

InChI Key

VLAHUUGOOLLUEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(CC(=O)O4)O)N(C)S(=O)(=O)C

Origin of Product

United States

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